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Abstract: This document provides detailed application notes and protocols for measuring the

inhibition of Acetyl-CoA Carboxylase (ACC) by Firsocostat (GS-0976). Firsocostat is a potent,

liver-directed, allosteric inhibitor of both ACC isoforms, ACC1 and ACC2, making it a key

therapeutic candidate for non-alcoholic steatohepatitis (NASH). The following sections detail

the mechanism of action, summarize key quantitative data, and provide step-by-step protocols

for biochemical and cell-based assays to accurately assess the inhibitory activity of

Firsocostat.

Introduction to ACC and Firsocostat
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible

carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the rate-limiting step in

the de novo lipogenesis (DNL) pathway.[2][3] In mammals, two isoforms of ACC exist:

ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. It

provides malonyl-CoA for the synthesis of fatty acids.[4][5]

ACC2: Found on the outer mitochondrial membrane, where its product, malonyl-CoA, acts

as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4] This inhibition blocks

the transport of fatty acids into the mitochondria, thereby regulating fatty acid β-oxidation.[6]
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Due to its central role in lipid metabolism, ACC is a significant therapeutic target for metabolic

diseases, including non-alcoholic steatohepatitis (NASH).[2][6]

Firsocostat (also known as GS-0976 or ND-630) is a small molecule, allosteric inhibitor that

targets both ACC1 and ACC2.[6][7] It binds to the biotin carboxylase (BC) domain, preventing

the dimerization required for enzyme activity.[6][8] Its liver-directed biodistribution makes it a

focused agent for treating NASH.[6]

Mechanism of Action and Signaling Pathway
Firsocostat acts as an allosteric inhibitor, binding to a hydrophilic pocket in the BC domain of

ACC. This binding prevents the dimerization of ACC monomers, which is essential for their

catalytic activity.[6][8] The inhibition of ACC1 reduces the production of malonyl-CoA in the

cytosol, thereby decreasing the substrate available for DNL. The inhibition of ACC2 also lowers

malonyl-CoA levels, but at the mitochondrial membrane, which relieves the inhibition of CPT1

and promotes fatty acid oxidation.[2][6]
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Caption: Firsocostat inhibits ACC1 and ACC2, reducing DNL and increasing FAO.

Quantitative Data Summary
The inhibitory potency of Firsocostat has been characterized in various biochemical and

cellular assays. The key quantitative parameters are summarized below.

Table 1: Biochemical Inhibitory Potency of Firsocostat

Target Assay Type IC₅₀ Value Reference

Human ACC1
Cell-free enzymatic
assay

2.1 nM [9]

Human ACC2
Cell-free enzymatic

assay
6.1 nM [9]

Human ACC1
Cell-free enzymatic

assay
3.0 nM [10]

| Human ACC2 | Cell-free enzymatic assay | 8.0 nM |[10] |

Table 2: Cellular and In Vivo Efficacy of Firsocostat

Model System Assay Metric Value Reference

HepG2 Cells
[¹⁴C]-acetate
incorporation

EC₅₀ 66 nM [9]

C2C12 Cells
[¹⁴C]-palmitate

oxidation
-

Stimulated

oxidation
[6]

Overweight/Obes

e Men

DNL

measurement via

stable isotope

tracer

% Inhibition
70% (at 20 mg

dose)
[6]
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| NASH Patients | MRI-PDFF | Relative reduction in liver fat | 29% (at 20 mg/day for 12 weeks)

|[3][6] |

Experimental Protocols
Two primary methods are detailed below for assessing ACC inhibition by Firsocostat: a direct

biochemical assay measuring enzyme activity and a cell-based assay measuring a

downstream metabolic process.

Protocol 1: Biochemical ACC Activity Assay
(Luminescent)
This protocol measures the amount of ADP produced from the ACC-catalyzed reaction, which

is directly proportional to enzyme activity. The ADP-Glo™ Kinase Assay system is a common

method for this purpose.[11][12]

Principle: ACC converts Acetyl-CoA, Bicarbonate, and ATP into Malonyl-CoA, ADP, and

phosphate. The ADP produced is converted back to ATP by the ADP-Glo™ Reagent, and the

newly synthesized ATP is measured using a luciferase/luciferin reaction that produces light.

Lower light output corresponds to higher ACC inhibition.
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1. Prepare Reagents
(ACC enzyme, Firsocostat dilutions,
ACC Assay Buffer, ATP, Acetyl-CoA,

Sodium Bicarbonate)

2. Add Firsocostat and
ACC Enzyme to Plate

3. Initiate Reaction
(Add Substrate Mix:

ATP, Acetyl-CoA, Bicarbonate)

4. Incubate at 30°C
(e.g., 60 minutes)

5. Stop Reaction & Detect ADP
(Add ADP-Glo™ Reagent)

6. Incubate at Room Temp
(40 minutes)

7. Develop Signal
(Add Kinase Detection Reagent)

8. Incubate at Room Temp
(30 minutes)

9. Measure Luminescence
(Plate Reader)
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Caption: Workflow for the luminescent biochemical ACC inhibition assay.

Materials:

Recombinant human ACC1 or ACC2 enzyme[13]

Firsocostat

5x ACC Assay Buffer[13]

ATP solution (500 µM)[13]

Acetyl-CoA solution (2 mM)[13]

Sodium Bicarbonate (1 M)[13]
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ADP-Glo™ Kinase Assay Kit

White, opaque 96-well or 384-well plates

Luminometer

Methodology:

Reagent Preparation:

Thaw all reagents on ice.

Prepare a 1x ACC Assay Buffer by diluting the 5x stock with ultrapure water.

Prepare serial dilutions of Firsocostat in 1x Assay Buffer containing a constant, low

percentage of DMSO (e.g., 1%). Include a DMSO-only vehicle control.

Prepare the ACC enzyme solution by diluting the stock enzyme to the desired

concentration in 1x Assay Buffer. The optimal concentration should be determined

empirically to yield a robust signal.

Reaction Setup (96-well plate format):

Add 5 µL of each Firsocostat dilution or vehicle control to the appropriate wells.

Add 10 µL of the diluted ACC enzyme solution to each well.

Mix gently and incubate for 20 minutes at room temperature to allow the inhibitor to bind to

the enzyme.

Initiate Reaction:

Prepare a Substrate Master Mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in

1x Assay Buffer.

Add 10 µL of the Substrate Master Mix to each well to start the reaction. The final reaction

volume is 25 µL.
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Mix the plate gently and incubate at 30°C for 60 minutes.

Signal Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete

the remaining ATP.

Incubate for 40 minutes at room temperature.

Add 50 µL of Kinase Detection Reagent to each well. This reagent simultaneously

converts the ADP to ATP and catalyzes the luciferase reaction.

Incubate for 30-60 minutes at room temperature to allow the luminescent signal to

stabilize.

Data Acquisition:

Measure the luminescence of each well using a plate-reading luminometer.

Protocol 2: Cell-Based De Novo Lipogenesis Assay
(Radiolabeled)
This protocol measures the effect of Firsocostat on DNL in a cellular context by quantifying the

incorporation of radiolabeled acetate into newly synthesized fatty acids.[6]

Principle: Cultured cells, such as the human hepatoma cell line HepG2, are treated with

Firsocostat.[6] Radiolabeled [¹⁴C]-acetate is then added to the culture medium. The cells take

up the acetate, convert it to acetyl-CoA, and incorporate it into fatty acids via the DNL pathway.

The amount of radioactivity incorporated into the lipid fraction is measured by scintillation

counting. A decrease in radioactivity indicates inhibition of DNL.
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1. Seed Cells
(e.g., HepG2) in plates
and grow to confluence

2. Treat with Firsocostat
(Varying concentrations

and vehicle control)

3. Add [¹⁴C]-Acetate
(Radioactive Tracer)

4. Incubate
(e.g., 4 hours)

5. Wash & Lyse Cells

6. Saponify Lipids
(e.g., with KOH)

7. Acidify and
Extract Fatty Acids
(e.g., with Hexane)

8. Measure Radioactivity
(Liquid Scintillation Counter)
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Caption: Workflow for the cell-based [¹⁴C]-acetate incorporation assay.

Materials:

HepG2 cells (or other relevant cell line)

Cell culture medium and supplements

Firsocostat

[¹⁴C]-Sodium Acetate[14]

Phosphate-Buffered Saline (PBS)

Saponification solution (e.g., 30% KOH)
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Strong acid (e.g., 12 N HCl)

Organic solvent for extraction (e.g., petroleum ether or hexane)[15]

Scintillation fluid

Liquid scintillation counter

Methodology:

Cell Culture:

Seed HepG2 cells in 12-well or 24-well plates and culture until they reach approximately

80-90% confluency.

Inhibitor Treatment:

Prepare dilutions of Firsocostat in the cell culture medium.

Aspirate the old medium from the cells and replace it with the medium containing

Firsocostat or a vehicle control (DMSO).

Pre-incubate the cells with the inhibitor for 1-2 hours.

Radiolabeling:

Add [¹⁴C]-acetate to each well to a final concentration of ~1 µCi/mL.

Incubate the cells for 4 hours at 37°C in a CO₂ incubator.

Lipid Extraction:

Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.

Lyse the cells by adding a saponification solution (e.g., 1 mL of 30% KOH) and heat at

70°C for 1-2 hours to hydrolyze the fatty acid esters.[15]

Cool the samples to room temperature and acidify with a strong acid (e.g., 200 µL of 12 N

HCl) to protonate the fatty acids.[15]
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Extract the fatty acids by adding an organic solvent (e.g., 2 x 2 mL of hexane), vortexing

vigorously, and collecting the upper organic phase.

Data Acquisition:

Evaporate the organic solvent to dryness.

Re-dissolve the lipid residue in scintillation fluid.

Quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Alternative Method: Mass Spectrometry-Based Assays
For high-throughput screening (HTS), mass spectrometry (MS) offers a label-free, direct

method for measuring ACC activity.[16][17] Systems like the Agilent RapidFire/MS can directly

measure the conversion of the substrate (acetyl-CoA) to the product (malonyl-CoA).[16] This

approach avoids interference from colored or fluorescent compounds and eliminates the need

for radioactive materials, making it highly efficient for large-scale drug discovery campaigns.

[17][18]

Data Analysis and Interpretation
Biochemical Assay: The raw luminescence data (RLU) is converted to percent inhibition

relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. The percent

inhibition is then plotted against the logarithm of the Firsocostat concentration. A non-linear

regression analysis (e.g., four-parameter logistic fit) is used to calculate the IC₅₀ value, which

represents the concentration of Firsocostat required to inhibit 50% of the ACC activity.

Cell-Based Assay: The raw CPM data is normalized to the protein content of the cell lysate to

account for any differences in cell number. The results are expressed as a percentage of the

vehicle control. The data can be used to generate a dose-response curve and calculate the

EC₅₀ value, representing the effective concentration of Firsocostat that inhibits DNL by 50%

in a cellular environment.

Conclusion
The protocols described in this application note provide robust and reliable methods for

quantifying the inhibitory effect of Firsocostat on ACC. The luminescent biochemical assay is

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.agilent.com/cs/library/applications/5990-9356en_lo.pdf
https://pubmed.ncbi.nlm.nih.gov/19531010/
https://www.agilent.com/cs/library/applications/5990-9356en_lo.pdf
https://pubmed.ncbi.nlm.nih.gov/19531010/
https://www.researchgate.net/publication/6352062_Discovery_of_Acetyl-Coenzyme_A_Carboxylase_2_Inhibitors_Comparison_of_a_Fluorescence_Intensity-Based_Phosphate_Assay_and_a_Fluorescence_Polarization-Based_ADP_Assay_for_High-Throughput_Screening?_share=1
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/product/b609510?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ideal for determining direct enzyme inhibition and calculating IC₅₀ values, suitable for HTS and

mechanistic studies. The cell-based radiolabeling assay provides critical information on the

inhibitor's efficacy in a physiological context, measuring its impact on the downstream DNL

pathway. Together, these methods are essential tools for researchers and drug developers

working to characterize ACC inhibitors like Firsocostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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